1-(Ethylsulfanyl)octan-2-OL
Description
1-(Ethylsulfanyl)octan-2-ol is a sulfur-containing secondary alcohol with the molecular formula C₁₀H₂₂OS. Structurally, it consists of an octan-2-ol backbone modified by an ethylsulfanyl (-S-C₂H₅) group at the 1-position. This substitution introduces a thioether moiety, which distinguishes it from simpler alcohols like octan-2-ol (C₈H₁₈O). The compound’s stereochemistry and functional groups influence its physicochemical properties, such as polarity, solubility, and reactivity.
Properties
CAS No. |
70190-27-1 |
|---|---|
Molecular Formula |
C10H22OS |
Molecular Weight |
190.35 g/mol |
IUPAC Name |
1-ethylsulfanyloctan-2-ol |
InChI |
InChI=1S/C10H22OS/c1-3-5-6-7-8-10(11)9-12-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
ICHGUMJVEAIRFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CSCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)octan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-octene with an ethylsulfanyl group in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 1-(Ethylsulfanyl)octan-2-OL often involves the use of advanced chemical processes and equipment. The Ziegler alcohol synthesis is one such method, where ethylene is oligomerized using triethylaluminium followed by oxidation of the alkylaluminium products .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)octan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the ethylsulfanyl group.
Scientific Research Applications
1-(Ethylsulfanyl)octan-2-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)octan-2-OL involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Octan-2-ol (C₈H₁₈O)
Structural Differences :
- Functional groups : Octan-2-ol lacks the ethylsulfanyl group, containing only a hydroxyl (-OH) at the 2-position.
- Molecular weight : 130.23 g/mol (octan-2-ol) vs. 190.34 g/mol (1-(ethylsulfanyl)octan-2-ol).
Physicochemical Properties :
- Polarity: The hydroxyl group in octan-2-ol increases hydrophilicity, whereas the ethylsulfanyl group in 1-(ethylsulfanyl)octan-2-ol reduces water solubility due to the non-polar thioether.
- Optical Activity: Octan-2-ol exhibits stereochemical sensitivity; sulfation of (+)-octan-2-ol retains configuration but alters optical rotation depending on solvent (e.g., +3.25° in water vs. -0.79° in ethanol/water) .
2-Octyldodecan-1-ol (C₂₀H₄₂O)
Structural Differences :
- Chain Length : 2-Octyldodecan-1-ol has a branched C₂₀ chain, compared to the linear C₁₀ chain of 1-(ethylsulfanyl)octan-2-ol.
- Functional Group Position : The hydroxyl group is at the terminal (1-position) in 2-octyldodecan-1-ol vs. the internal 2-position in the target compound.
Physicochemical Properties :
- Lipophilicity : The longer alkyl chain in 2-octyldodecan-1-ol enhances its use as a lubricant or plasticizer .
- Reactivity : Terminal hydroxyl groups are more accessible for esterification or oxidation compared to secondary alcohols.
1-(Methylsulfanyl)-1-oxopropan-2-yl Acetate (C₆H₁₀O₃S)
Structural Differences :
- Chain Length : A shorter C₃ backbone vs. C₁₀ in the target compound.
- Functional Groups : Contains an acetate ester and methylsulfanyl group, differing from the ethylsulfanyl and hydroxyl groups in 1-(ethylsulfanyl)octan-2-ol.
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